Cas no 2227684-86-6 ((3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid)

(3S)-3-(3-Bromo-2-methoxyphenyl)-3-hydroxypropanoic acid is a chiral intermediate featuring a brominated methoxyphenyl moiety and a β-hydroxy carboxylic acid functional group. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis, particularly in pharmaceutical and fine chemical applications. The presence of both hydroxyl and carboxyl groups allows for further derivatization, while the bromine substituent offers reactivity for cross-coupling reactions. This compound is commonly utilized in the synthesis of bioactive molecules, leveraging its structural rigidity and functional versatility. High purity grades are available to ensure reproducibility in research and industrial processes. Its stability under standard conditions facilitates handling and storage.
(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid structure
2227684-86-6 structure
商品名:(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid
CAS番号:2227684-86-6
MF:C10H11BrO4
メガワット:275.095942735672
CID:6561134
PubChem ID:165829153

(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid
    • EN300-1938750
    • 2227684-86-6
    • インチ: 1S/C10H11BrO4/c1-15-10-6(3-2-4-7(10)11)8(12)5-9(13)14/h2-4,8,12H,5H2,1H3,(H,13,14)/t8-/m0/s1
    • InChIKey: PYJOKQCZTQWWHI-QMMMGPOBSA-N
    • ほほえんだ: BrC1=CC=CC(=C1OC)[C@H](CC(=O)O)O

計算された属性

  • せいみつぶんしりょう: 273.98407g/mol
  • どういたいしつりょう: 273.98407g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 66.8Ų

(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1938750-0.05g
(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid
2227684-86-6
0.05g
$1393.0 2023-09-17
Enamine
EN300-1938750-0.1g
(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid
2227684-86-6
0.1g
$1459.0 2023-09-17
Enamine
EN300-1938750-5g
(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid
2227684-86-6
5g
$4806.0 2023-09-17
Enamine
EN300-1938750-2.5g
(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid
2227684-86-6
2.5g
$3249.0 2023-09-17
Enamine
EN300-1938750-0.5g
(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid
2227684-86-6
0.5g
$1591.0 2023-09-17
Enamine
EN300-1938750-10.0g
(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid
2227684-86-6
10g
$7128.0 2023-05-31
Enamine
EN300-1938750-0.25g
(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid
2227684-86-6
0.25g
$1525.0 2023-09-17
Enamine
EN300-1938750-1g
(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid
2227684-86-6
1g
$1658.0 2023-09-17
Enamine
EN300-1938750-5.0g
(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid
2227684-86-6
5g
$4806.0 2023-05-31
Enamine
EN300-1938750-1.0g
(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid
2227684-86-6
1g
$1658.0 2023-05-31

(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid 関連文献

(3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acidに関する追加情報

(3S)-3-(3-Bromo-2-Methoxyphenyl)-3-Hydroxypropanoic Acid: A Comprehensive Overview

The compound (3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid is a highly specialized molecule with significant potential in the field of biomedical research. Its unique structure combines elements of aromatic chemistry, stereochemistry, and functional groups that make it an interesting subject for drug discovery and natural product synthesis.

Firstly, the compound's CAS Number 2227684-86-6 serves as a unique identifier in chemical databases, facilitating its recognition and tracking across various scientific platforms. This ensures that researchers can easily reference and build upon existing studies regarding its properties and applications.

The molecular structure of (3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid is characterized by a chiral center at the C3 position, which introduces stereochemical complexity. This chirality is crucial in determining its biological activity, as it can influence how the molecule interacts with biological systems and targets.

The aromatic ring in the structure features substituents such as bromo and methoxy groups, which contribute to its electronic properties and reactivity. These functional groups also play a role in determining the compound's metabolic stability and pharmacokinetics, factors that are critical in drug development.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. Its hydroxyl group at the C3 position suggests that it could serve as a versatile building block for constructing more complex structures, such as amino acids or other therapeutic agents.

Moreover, the stereochemistry of the compound is not only relevant to its physical properties but also to its interactions with biological systems. The (3S) configuration ensures that the molecule exists in a specific enantiomeric form, which can be critical for achieving desired effects in pharmacological applications.

Research into the biomedical applications of (3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid has expanded significantly in recent years. Scientists have explored its potential as a lead compound in the development of anticancer agents, particularly due to its ability to modulate key signaling pathways involved in tumor growth and metastasis.

Additionally, the compound's hydroxy group at the C3 position makes it amenable to various chemical modifications, such as esterification or glycosylation. These modifications can enhance its stability, solubility, and bioavailability, making it a promising candidate for drug delivery systems.

Recent advancements in crystallography have also allowed researchers to gain deeper insights into the molecular structure of this compound. High-resolution X-ray diffraction studies have provided detailed information about its conformational flexibility and intermolecular interactions, which are essential for understanding its behavior in biological environments.

Furthermore, computational modeling techniques, such as quantum mechanics and molecular dynamics, have been employed to study the electronic properties and dynamic behavior of this compound. These studies have revealed important information about its reactivity and potential interactions with biomolecules, paving the way for innovative applications in biotechnology.

In summary, (3S)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoic acid, identified by its CAS Number 2227684-86-6, is a multifaceted compound with significant implications in the field of biomedical research. Its unique structure, stereochemistry, and functional groups position it as a valuable tool for advancing our understanding of molecular interactions and developing novel therapeutic agents.

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